N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
CAS No.: 897614-76-5
Cat. No.: VC5964950
Molecular Formula: C17H14F3N5O2
Molecular Weight: 377.327
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897614-76-5 |
|---|---|
| Molecular Formula | C17H14F3N5O2 |
| Molecular Weight | 377.327 |
| IUPAC Name | N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C17H14F3N5O2/c1-27-12-8-6-11(7-9-12)25-15(22-23-24-25)10-21-16(26)13-4-2-3-5-14(13)17(18,19)20/h2-9H,10H2,1H3,(H,21,26) |
| Standard InChI Key | ORIIEWYKNKVJOL-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula, , corresponds to a molecular weight of 377.32 g/mol. Its structure comprises three key domains:
-
Tetrazole Ring: A 1,2,3,4-tetrazole system substituted at the 1-position with a 4-methoxyphenyl group. This heterocycle contributes to metabolic stability and hydrogen-bonding capacity.
-
Benzamide Core: The 2-(trifluoromethyl)benzamide moiety introduces electron-withdrawing characteristics, enhancing binding affinity to hydrophobic pockets in biological targets.
-
Methylene Linker: A bridge connects the tetrazole and benzamide units, providing conformational flexibility.
The 4-methoxyphenyl group increases lipophilicity (, estimated), which may improve blood-brain barrier penetration compared to unsubstituted analogs.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 377.32 g/mol |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 2 |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 89.5 Ų |
| Solubility (Water) | 0.12 mg/mL (25°C) |
Synthetic Methodologies
Tetrazole Ring Formation
The synthesis begins with the preparation of the 1-(4-methoxyphenyl)-1H-tetrazol-5-yl scaffold. As detailed in VulcanChem’s protocol:
-
Diazotization: 4-Methoxyphenylhydrazine reacts with sodium nitrite () in acidic medium (HCl, 0–5°C) to form a diazonium salt.
-
Cyclization: The diazonium intermediate undergoes cyclization with sodium azide () and ammonium chloride () in refluxing ethanol, yielding the tetrazole ring.
Benzamide Coupling
The benzamide segment is introduced via nucleophilic acyl substitution:
-
Activation: 2-(Trifluoromethyl)benzoic acid is treated with thionyl chloride () to generate the corresponding acyl chloride.
-
Amidation: The acyl chloride reacts with the tetrazole-methylamine derivative in anhydrous dichloromethane () under inert atmosphere, catalyzed by triethylamine ().
Table 2: Optimization of Coupling Reaction
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Room Temperature, 12 h | 62 | 89 |
| Reflux, 6 h | 78 | 94 |
| Microwave, 100°C, 30 min | 85 | 97 |
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro studies against multidrug-resistant Staphylococcus aureus (MRSA) and Escherichia coli demonstrate potent activity:
Table 3: Minimum Inhibitory Concentrations (MIC)
| Strain | MIC (μg/mL) |
|---|---|
| MRSA (ATCC 43300) | 4.2 |
| E. coli (NDM-1) | 8.7 |
| Candida albicans | 32.1 |
Mechanistic studies suggest the tetrazole ring chelates magnesium ions in microbial kinase active sites, disrupting ATP binding. The trifluoromethyl group enhances membrane permeability via hydrophobic interactions.
Table 4: IC₅₀ Values in Cancer Models
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 (Breast) | 12.4 |
| A549 (Lung) | 18.9 |
| HepG2 (Liver) | 9.8 |
Flow cytometry assays indicate G2/M phase arrest and caspase-3 activation, implicating apoptosis as a primary mode of action.
Structure-Activity Relationships (SAR)
Role of the Methoxy Group
Comparative studies with des-methoxy analogs show a 3.2-fold reduction in MRSA inhibition, underscoring the importance of the 4-methoxyphenyl group for target engagement.
Trifluoromethyl Substitution
Replacing the trifluoromethyl group with methyl decreases anticancer activity (HepG2 IC₅₀ = 34.7 μM), likely due to reduced electron-withdrawing effects and altered pharmacokinetics.
Pharmacokinetic and Toxicity Profiling
ADME Properties
-
Absorption: Caco-2 permeability assay: cm/s (high intestinal absorption).
-
Metabolism: Hepatic microsomal stability: 78% remaining after 1 h (CYP3A4/2D6 mediated).
Acute Toxicity
LD₅₀ in murine models: 320 mg/kg (oral), 145 mg/kg (intravenous). Histopathology reveals mild hepatotoxicity at doses >100 mg/kg.
Comparative Analysis with Structural Analogs
Analog 1: N-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}-4-(trifluoromethyl)benzamide
-
Key Difference: Chlorine substituent instead of methoxy.
-
Impact: 2.1-fold higher cytotoxicity in MCF-7 cells but 4.3× increased hepatotoxicity.
Analog 2: N-[(1-Phenyl-1H-tetrazol-5-yl)methyl]-2-(trifluoromethyl)benzamide
-
Key Difference: Lacks the 4-methoxy group.
-
Impact: 58% reduced bioavailability due to lower log P (1.9 vs. 2.8).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume